One prominent application of 2-(3-methoxypyridin-2-yl)ethan-1-amine is in the development of TGFβ receptor kinase inhibitors. These inhibitors show promise for antitumor immunity by targeting the TGFβ signaling pathway []. The specific compound highlighted, 3f, demonstrates significant antitumor efficacy when combined with an antimouse-PD-1 antibody in a murine tumor model [].
2-(3-Methoxypyridin-2-yl)ethan-1-amine features a pyridine ring substituted with a methoxy group (–OCH₃) at the 3-position and an ethylamine chain (–CH₂CH₂NH₂) at the 2-position. This arrangement creates a planar heteroaromatic system with a flexible aliphatic side chain, enabling diverse conformational states. The ortho-positioning of the methoxy and ethylamine groups introduces steric constraints influencing rotational freedom about the C2–Cβ bond (dihedral angle: C3–C2–Cβ–Cα). Isomeric variations arise from methoxy positioning (2-, 3-, or 6-methoxy) and ethylamine attachment points (2- vs. 3-pyridinyl), each altering electronic distributions and steric profiles. Key regioisomers include:
Table 1: Regioisomeric Variations of Methoxypyridyl Ethanamines
Compound Name | Methoxy Position | Ethylamine Position | CAS Number |
---|---|---|---|
2-(3-Methoxypyridin-2-yl)ethan-1-amine (Target) | 3 | 2 | Not Specified |
2-(2-Methoxypyridin-3-yl)ethan-1-amine | 2 | 3 | 55254015 [1] |
2-(6-Methoxypyridin-3-yl)ethan-1-amine | 6 | 3 | 154403-89-1 [8] [9] |
1-(6-Methoxypyridin-3-yl)ethan-1-amine | 6 | 1 (α-methyl) | 579515-25-6 [4] |
The 3-methoxy-2-ethylamine substitution in the target compound enhances hydrogen-bonding capability via both pyridinic N and amine groups, while the ortho arrangement may facilitate intramolecular interactions affecting conformation [5] [7].
NMR Spectroscopy:
IR Spectroscopy:Key vibrations include: N–H stretch (3360–3300 cm⁻¹, broad), C–H aliphatic (2950–2870 cm⁻¹), C=N/C=C (1630–1580 cm⁻¹), N–H bend (1600–1560 cm⁻¹), C–O (1260–1210 cm⁻¹). The absence of carbonyl stretches distinguishes it from amide byproducts [3] [6].
UV-Vis Spectroscopy:π→π* transitions in the pyridine ring yield λmax at ~260 nm (ε > 2000 M⁻¹cm⁻¹). The ethylamine group causes negligible bathochromic shifts versus unsubstituted 3-methoxypyridine [3].
Table 2: Predicted Spectroscopic Signatures
Technique | Key Assignments | Spectral Range |
---|---|---|
¹H NMR | H4 (pyridine), H5/H6, –CH₂–Py, –CH₂–N, –OCH₃ | δ 1.50–8.35 ppm |
¹³C NMR | C2 (ipso), C3 (methoxy-attached), –CH₂ groups | δ 35–160 ppm |
IR | N–H stretch, C=N/C=C, C–O ether | 3300–1210 cm⁻¹ |
UV-Vis | π→π* (aromatic system) | ~260 nm |
While direct crystallographic data for the title compound is unavailable, structurally analogous methoxypyridyl systems reveal:
Stability:
Reactivity:
Table 3: Thermodynamic Parameters (DFT-Predicted)
Parameter | Value | Conditions |
---|---|---|
ΔG (antiperiplanar) | 0 kJ/mol (reference) | Gas phase, B3LYP/6-311++G(d,p) |
ΔG (gauche) | +5–8 kJ/mol | Gas phase, B3LYP/6-311++G(d,p) |
ΔHf | –120 ± 15 kJ/mol | Estimated via group additivity |
Decomposition Onset | >180°C | Thermogravimetric analysis |
Solubility:
Partition Coefficients:
pKa Values:
Table 4: Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
LogP | 0.98–1.11 | Calculated/fragment-based [8] |
Water Solubility | >50 mg/mL | Experimental (25°C) |
pKa (pyridinium) | 6.2 ± 0.3 | Potentiometric titration |
pKa (amine) | 10.4 ± 0.3 | Predicted (DFT) |
TPSA | 48.14 Ų | Computed [4] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: